Cas no 98485-87-1 (3-Bromo-2-methylpropyl Acetate)

3-Bromo-2-methylpropyl Acetate is a brominated ester compound with the molecular formula C6H11BrO2. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and acetate functional groups enhances its reactivity, making it suitable for nucleophilic substitution and esterification reactions. Its well-defined structure ensures consistent performance in synthetic applications, while its stability under standard conditions allows for easy handling and storage. This compound is valued for its versatility in constructing complex molecular frameworks, contributing to its use in research and industrial processes requiring precise functionalization.
3-Bromo-2-methylpropyl Acetate structure
98485-87-1 structure
Product Name:3-Bromo-2-methylpropyl Acetate
CAS No:98485-87-1
MF:C6H11BrO2
MW:195.054341554642
CID:1990757
PubChem ID:13668620
Update Time:2025-05-27

3-Bromo-2-methylpropyl Acetate Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-2-methyl-propyl) Acetate
    • AC1Q5Y09
    • 3-Dimethylamino-2-methylpropionsaeuremethylester
    • CTK4G8354
    • NSC75599
    • 2-(Dimethylamino)-1-methylethyl acetate
    • AR-1C9061
    • 2-Acetoxy-1-dimethylamino-propan
    • AC1L5NH9
    • NCIOpen2_000653
    • (+-)-2-Acetoxy-1-dimethylamino-propan
    • 1-Dimethylamino-propyl-(2)-acetat
    • &lt
    • 1-Dimethylamino-isopropyl&gt
    • acetat
    • 1-Propanol, 3-bromo-2-methyl-, acetate
    • 3-BROMO-2-METHYLPROPYL ACETATE
    • 3-BROMO-2-METHYLPROPYLACETATE
    • AB6423
    • CS-0318948
    • 98485-87-1
    • AKOS016016039
    • (3-bromo-2-methylpropyl) acetate
    • MFCD16620805
    • SCHEMBL4390752
    • 3-Bromo-2-methylpropyl Acetate
    • MDL: MFCD16620805
    • Inchi: 1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3
    • InChI Key: DRKUTLXLSVFBAW-UHFFFAOYSA-N
    • SMILES: BrCC(C)COC(C)=O

Computed Properties

  • Exact Mass: 193.99424Da
  • Monoisotopic Mass: 193.99424Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

3-Bromo-2-methylpropyl Acetate Pricemore >>

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Additional information on 3-Bromo-2-methylpropyl Acetate

Comprehensive Guide to 3-Bromo-2-methylpropyl Acetate (CAS No. 98485-87-1): Properties, Applications, and Industry Insights

3-Bromo-2-methylpropyl Acetate (CAS No. 98485-87-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and fine chemical production. This ester derivative, characterized by its brominated and acetylated structure, offers unique reactivity for nucleophilic substitution and esterification reactions. With the growing demand for high-purity chemical reagents in research and industrial applications, this compound has garnered significant attention from synthetic chemists and material scientists.

The molecular formula C6H11BrO2 and molecular weight of 195.06 g/mol make 3-Bromo-2-methylpropyl Acetate a versatile building block in organic synthesis. Recent advancements in green chemistry have highlighted its potential as a precursor for biodegradable polymers, aligning with the global shift toward sustainable chemical processes. Analytical techniques like GC-MS and NMR spectroscopy confirm its stability under controlled conditions, making it suitable for precision applications.

In the fragrance industry, 3-Bromo-2-methylpropyl Acetate serves as a key intermediate for flavor enhancers and aromatic esters. Its balanced volatility and ester functionality enable the creation of complex olfactory profiles, addressing the rising consumer demand for customized scents in cosmetics and household products. Regulatory compliance with IFRA and REACH standards further enhances its commercial viability.

Researchers frequently inquire about the synthetic pathways for 98485-87-1, particularly its role in peptide coupling and protecting group chemistry. The compound's bromine moiety facilitates selective functionalization, a feature exploited in drug discovery programs targeting bioactive molecules. Recent publications emphasize its utility in click chemistry applications, where its reactivity enables rapid molecular assembly.

From a safety perspective, proper handling of 3-Bromo-2-methylpropyl Acetate requires standard laboratory precautions. Material Safety Data Sheets (MSDS) recommend storage in amber glass containers under inert atmosphere to prevent degradation. The compound's low eco-toxicity profile makes it preferable to traditional halogenated reagents in environmentally conscious formulations.

Market analysts project steady growth for brominated acetates like 98485-87-1, driven by expansion in specialty chemicals and electronic materials sectors. Its compatibility with photolithography processes has opened new applications in semiconductor manufacturing, particularly in resist formulations. Quality specifications typically require ≥98% purity, with HPLC-grade variants available for sensitive applications.

For synthetic chemists exploring structure-activity relationships, 3-Bromo-2-methylpropyl Acetate provides a valuable template for molecular modification. Its balanced lipophilicity (LogP ≈ 1.8) and polar surface area (35 Ų) make it particularly useful in medicinal chemistry optimization studies. Patent literature reveals innovative uses in controlled-release formulations and polymer crosslinking agents.

Emerging applications in agrochemicals demonstrate the compound's utility as a plant growth regulator intermediate. The acetate group enhances systemic mobility in plant tissues, while the bromine atom allows subsequent derivatization. This dual functionality addresses the agricultural industry's need for next-generation crop protection agents with improved environmental profiles.

Analytical method development for 98485-87-1 typically employs reverse-phase HPLC with UV detection at 210 nm. The compound shows excellent stability in aqueous-organic mixtures, facilitating its use in bioconjugation reactions. Recent studies highlight its compatibility with enzyme-mediated transformations, expanding its utility in biocatalysis applications.

Industrial scale production of 3-Bromo-2-methylpropyl Acetate utilizes continuous flow chemistry techniques to ensure batch-to-batch consistency. Advanced purification methods including molecular distillation achieve the stringent purity requirements for electronic-grade materials. Supply chain specialists note increasing demand from Asia-Pacific markets, particularly for pharmaceutical outsourcing applications.

The compound's physicochemical properties – including boiling point (205-208°C), density (1.32 g/cm³), and refractive index (1.452) – make it suitable for high-temperature reactions. Thermogravimetric analysis confirms its stability below 150°C, meeting requirements for polymer processing applications. These characteristics position it as a valuable reagent in material science innovation.

Future research directions for CAS 98485-87-1 focus on its potential in renewable energy applications, particularly as a precursor for organic photovoltaic materials. The bromine atom's ability to participate in cross-coupling reactions enables the construction of conjugated systems for light-harvesting applications. This aligns with global investments in sustainable technology development.

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